

# Application Note: NMR Spectroscopic Characterization of Dimethyl Fumarate-2,3-D2

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## Compound of Interest

Compound Name: Dimethyl fumarate-2,3-D2

Cat. No.: B108336

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## Abstract

This document provides a comprehensive protocol for the characterization of **Dimethyl fumarate-2,3-D2** using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed to ensure accurate structural verification, determination of isotopic purity, and overall quality assessment of the deuterated active pharmaceutical ingredient (API). This application note includes protocols for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^2\text{H}$  NMR spectroscopy, along with quantitative NMR (qNMR) analysis.

## Introduction

Dimethyl fumarate (DMF) is an established therapeutic agent, and its deuterated analogue, **Dimethyl fumarate-2,3-D2**, is of significant interest in drug development for its potential to offer an improved pharmacokinetic profile. Accurate and robust analytical methods are crucial for the characterization of this isotopically labeled compound. NMR spectroscopy is a primary analytical technique for unequivocally confirming the molecular structure and quantifying the level of deuterium incorporation.<sup>[1][2][3]</sup> This protocol outlines the necessary steps for sample preparation, NMR data acquisition, and data analysis to ensure the identity, purity, and quality of **Dimethyl fumarate-2,3-D2**.

## Experimental Protocols

## Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.<sup>[4]</sup>

- **Solvent Selection:** Choose a deuterated solvent in which **Dimethyl fumarate-2,3-D2** is fully soluble. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice. Ensure the solvent is of high purity to avoid extraneous signals.
- **Sample Weighing:** Accurately weigh 10-25 mg of **Dimethyl fumarate-2,3-D2** for  $^1\text{H}$  and  $^2\text{H}$  NMR, and 50-100 mg for  $^{13}\text{C}$  NMR into a clean, dry vial. For quantitative analysis (qNMR), an accurately weighed internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) must be added. The internal standard should have a signal that does not overlap with the analyte signals.
- **Dissolution:** Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent.<sup>[5]</sup> Ensure complete dissolution, using gentle vortexing if necessary.
- **Transfer:** Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter.
- **Labeling:** Clearly label the NMR tube with the sample identification.

## NMR Data Acquisition

The following are general parameters for acquiring  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^2\text{H}$  NMR spectra. Instrument-specific optimization may be required.

### 3.2.1. $^1\text{H}$ NMR Spectroscopy

- **Purpose:** To identify residual proton signals and confirm the absence of protons at the 2 and 3 positions.
- **Key Parameters:**
  - **Pulse Sequence:** Standard single-pulse sequence.
  - **Spectral Width:** 12-16 ppm.

- Acquisition Time: 3-4 seconds.
- Relaxation Delay (D1): 5 times the longest  $T_1$  of the signals of interest. An inversion-recovery experiment should be performed to determine  $T_1$  values. For routine qualitative spectra, a D1 of 5 seconds is often sufficient.
- Number of Scans: 16-64, depending on the sample concentration.

### 3.2.2. $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy

- Purpose: To confirm the carbon backbone of the molecule. Deuteration can cause slight upfield shifts in the  $^{13}\text{C}$  signals (isotopic effect).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Key Parameters:
  - Pulse Sequence: Standard proton-decoupled pulse sequence. For quantitative purposes, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
  - Spectral Width: 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay (D1): 5 times the longest  $T_1$  of the signals of interest. Quaternary carbons can have very long  $T_1$  values.
  - Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio.

### 3.2.3. $^2\text{H}$ NMR Spectroscopy

- Purpose: To directly observe the deuterium signal and confirm its position at the 2 and 3 carbons. This is a key experiment for verifying successful deuteration.[\[10\]](#)[\[11\]](#)
- Key Parameters:
  - Pulse Sequence: Standard single-pulse sequence without proton decoupling.
  - Spectral Width: 10-15 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay (D1): 5 seconds.
- Number of Scans: 64-256.

#### 3.2.4. Quantitative NMR (qNMR) for Isotopic Purity

A combination of  $^1\text{H}$  and  $^2\text{H}$  NMR can be used for the precise determination of isotopic abundance.[\[12\]](#)[\[13\]](#)

- $^1\text{H}$  qNMR:
  - Acquire a  $^1\text{H}$  NMR spectrum with a known amount of an internal standard.
  - Integrate the residual proton signal at the 2,3-positions (if any) and the signal of the internal standard.
  - Calculate the amount of non-deuterated Dimethyl fumarate.
- $^2\text{H}$  qNMR:
  - Acquire a  $^2\text{H}$  NMR spectrum of the same sample.
  - Integrate the deuterium signal at the 2,3-positions and the natural abundance deuterium signal of the internal standard (if applicable and calibrated) or use an external standard method.
  - Calculate the amount of deuterated Dimethyl fumarate.
- Isotopic Purity Calculation: The isotopic purity is calculated from the relative amounts of the deuterated and non-deuterated species.

## Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1-3 Hz for  $^{13}\text{C}$ ) to the Free Induction Decay (FID) before Fourier transformation.
- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent signal (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).[\[14\]](#)
- Integration: For quantitative analysis, carefully define the integration regions for the analyte and internal standard signals.

## Data Presentation

### Expected NMR Data

The following tables summarize the expected chemical shifts for Dimethyl fumarate and the anticipated data for **Dimethyl fumarate-2,3-D2**.

Table 1:  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Assignment	Dimethyl Fumarate (ppm)	Dimethyl Fumarate-2,3-D2 (Expected)	Multiplicity	Integration
-OCH <sub>3</sub>	~3.80	~3.80	s	6H
-CH=CH-	~6.85	Residual signal, significantly reduced intensity	s	<0.1H

Table 2:  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Assignment	Dimethyl Fumarate (ppm)	Dimethyl Fumarate-2,3-D2 (Expected)
-OCH <sub>3</sub>	~52.0	~52.0
-C=C-	~134.5	Upfield shift due to isotopic effect
C=O	~165.5	~165.5

Table 3: <sup>2</sup>H NMR Data (76 MHz, CHCl<sub>3</sub>)

Assignment	Dimethyl Fumarate-2,3-D2 (Expected ppm)
-CD=CD-	~6.85

## Quantitative Analysis Summary

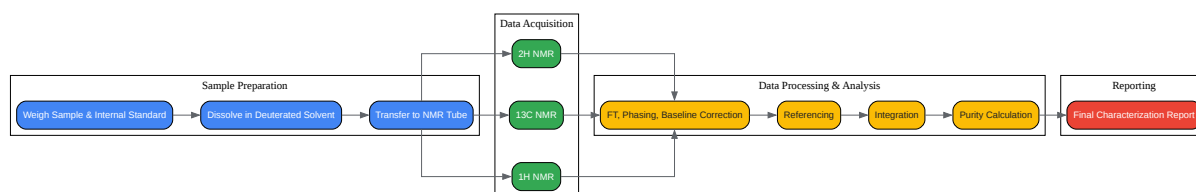
Table 4: Example qNMR Calculation for Isotopic Purity

Parameter	Analyte (Residual -CH=)	Internal Standard (e.g., Maleic Anhydride)
Integral (I)	Value from spectrum	Value from spectrum
Number of Protons (N)	2	2
Molecular Weight (M)	144.12 g/mol	98.06 g/mol
Mass (m)	Calculated	Weighed amount
Purity (P)	Calculated	Known purity

The isotopic purity is then calculated as:  $\text{Isotopic Purity (\%)} = (1 - (m_{\text{analyte}} / m_{\text{total}})) * 100$  where  $m_{\text{total}}$  is the initial weighed mass of the **Dimethyl fumarate-2,3-D2** sample.

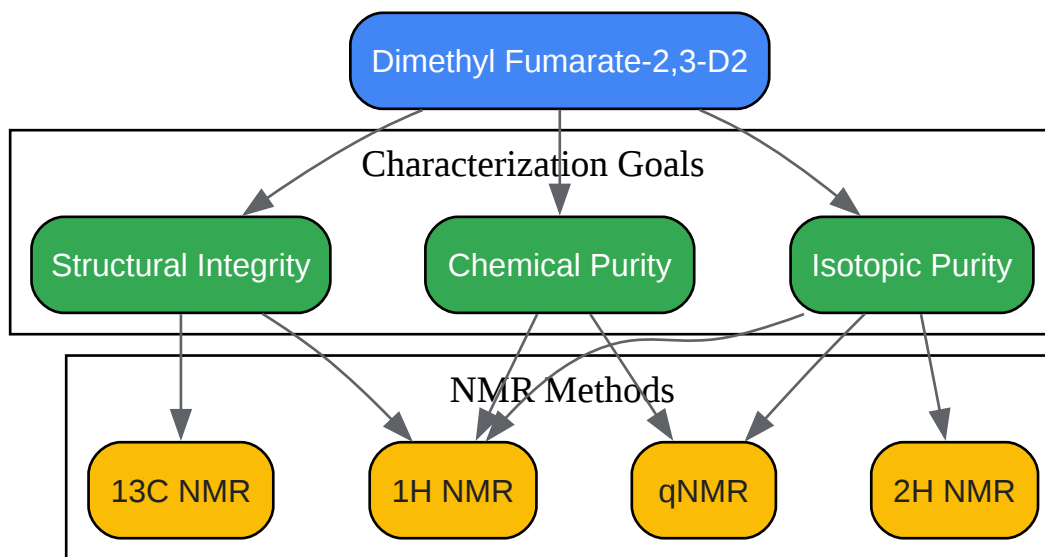
## Visualization of Workflows

The following diagrams illustrate the key workflows described in this protocol.



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Caption: Experimental workflow for NMR characterization.



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Caption: Logic for selecting NMR experiments.

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